N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
The compound N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide features a 1,3,4-oxadiazole core linked to a 5-nitrothiophene-2-carboxamide group and a 1-benzofuran-2-yl substituent. The oxadiazole ring is a pharmacophore known for its electron-withdrawing properties and metabolic stability, while the nitro group may enhance reactivity or binding interactions .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5S/c20-13(11-5-6-12(25-11)19(21)22)16-15-18-17-14(24-15)10-7-8-3-1-2-4-9(8)23-10/h1-7H,(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTSWWYOKREJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Nitrothiophene Moiety: The nitrothiophene moiety can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxadiazole and benzofuran moieties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
A notable study demonstrated that derivatives similar to N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibited significant cytotoxic effects against human glioblastoma cells, showcasing their potential as anticancer agents .
Antimicrobial Properties
Research indicates that compounds with thiophene and oxadiazole structures possess antimicrobial activity. The presence of the nitro group enhances the interaction with microbial enzymes and cellular targets, making these compounds effective against a range of bacterial strains.
In vitro studies have reported that similar compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research into related oxadiazole derivatives has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Organic Electronics
This compound has potential applications in organic electronics due to its electronic properties. The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications.
Research has indicated that incorporating such compounds into device architectures can enhance charge transport properties, thereby improving the efficiency of electronic devices .
Photodynamic Therapy
The compound's ability to absorb light at specific wavelengths may also allow it to be used in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds that generate reactive oxygen species upon light activation, leading to localized cell death in tumors.
Studies are ongoing to evaluate the efficacy of similar compounds in preclinical models for their ability to target cancerous tissues selectively while minimizing damage to surrounding healthy cells .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications at the nitrogen position significantly enhanced anticancer activity compared to unmodified compounds. The incorporation of benzofuran structures was crucial for improving selectivity towards cancer cells while reducing toxicity towards normal cells .
Case Study 2: Antimicrobial Testing
In another study, a group of researchers tested several nitro-containing thiophene derivatives against common bacterial pathogens. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for several strains .
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The nitrothiophene moiety may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a class of 1,3,4-oxadiazole derivatives with carboxamide functionalities. Key structural analogs include:
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Substituent : 5-Chlorothiophen-2-yl on oxadiazole.
- Molecular Formula : C₁₁H₅ClN₄O₄S₂.
- Molecular Weight : 356.76 g/mol.
- The thiophene ring contributes π-π stacking interactions. This compound is commercially available for research (Catalog No. BC52652, priced at $8/1g) .
N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide
- Substituent : 2,3-Dihydro-1,4-dioxin-5-yl on oxadiazole.
- CAS Number : 887875-39-0.
- The partially saturated ring may reduce steric hindrance compared to aromatic substituents .
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Substituent : Carbohydrazide group with a thiazole core.
- Key Features: This compound replaces the oxadiazole-carboxamide motif with a thiazole-carbohydrazide structure. The hydroxyl and ethylamino groups may facilitate hydrogen bonding, but the absence of the oxadiazole ring alters electronic properties .
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The benzofuran group in the target compound provides a larger aromatic system compared to the chlorothiophene () and dihydrodioxin () groups. This may enhance π-π interactions in biological targets but reduce solubility. The dihydrodioxin group in ’s compound offers oxygen atoms for hydrogen bonding and higher polarity, which could improve pharmacokinetics.
Functional Group Impact :
- The carboxamide group in all analogs facilitates hydrogen bonding, critical for target engagement.
- The nitro group on the thiophene ring is conserved across analogs, suggesting its role in electron withdrawal or redox activity.
Commercial Accessibility :
- ’s compound is readily available for research, while the target and compounds may require custom synthesis .
Research Implications
- Biological Activity : While specific data are unavailable, structural trends suggest the target compound’s benzofuran substituent may confer unique activity in assays involving aromatic receptor sites.
- Synthetic Challenges : The benzofuran-oxadiazole linkage likely requires multi-step synthesis, whereas ’s compound might be synthesized via simpler cyclization routes.
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Molecular Formula and Structure
The compound's molecular formula is with a molecular weight of approximately 342.32 g/mol. The structure includes a benzofuran moiety, an oxadiazole ring, and a nitrothiophene group, contributing to its biological activity.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.32 g/mol |
| CAS Number | 70057-85-1 |
| Melting Point | Not available |
| LogP | 2.463 |
Antitumor Activity
Benzofuran derivatives, including the oxadiazole-containing compounds, have shown significant antitumor activity. Studies indicate that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines. For instance:
- Study Findings : A series of benzofuran-1,3,4-oxadiazole derivatives demonstrated promising anticancer properties with IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of benzofuran derivatives. Compounds similar to this compound have been evaluated against various pathogens:
- In Vitro Studies : In a study evaluating antifungal activity against wood-degrading fungi, certain benzofuran hybrids exhibited significant inhibitory effects .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes:
- Enzyme Inhibition : For example, some benzofuran derivatives have been shown to inhibit α-glucosidase with IC50 values significantly lower than standard inhibitors like acarbose .
Case Study 1: Anticancer Activity
A study synthesized various benzofuran derivatives and tested their activity against human cancer cell lines. The most active compound showed an IC50 value of 11 μM against A2780 cells, indicating potent anticancer properties.
Case Study 2: Antifungal Evaluation
Another research effort focused on synthesizing and evaluating new benzofuran hybrids for antifungal activity. The results indicated that these compounds could effectively inhibit fungal growth, suggesting potential applications in agricultural or pharmaceutical settings.
Q & A
Q. What are the key synthetic routes for synthesizing N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives using dehydrating agents like POCl₃ or PPA .
- Benzofuran coupling : Electrophilic substitution or Suzuki-Miyaura cross-coupling to attach the benzofuran moiety .
- Amide bond formation : Reacting 5-nitrothiophene-2-carbonyl chloride with the oxadiazole intermediate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Confirms proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (amide C=O at ~165 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., nitro group at ~1520 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. How is preliminary biological activity screening conducted?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin as a positive control .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Quantum chemical calculations : Use Gaussian or ORCA to map reaction coordinates and transition states, identifying energy barriers for cyclization steps .
- Machine learning : Train models on existing oxadiazole synthesis data to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., CuI) .
- In silico docking : Screen the compound against target proteins (e.g., EGFR kinase) to prioritize synthesis of high-affinity analogs .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Nitro group replacement : Substituting -NO₂ with -CF₃ or -CN alters electron-withdrawing effects, enhancing antimicrobial potency .
- Benzofuran vs. benzothiophene : Benzothiophene analogs show reduced cytotoxicity due to increased steric hindrance .
- Oxadiazole ring substitution : Methyl or methoxy groups at the 5-position improve solubility but may reduce target binding .
Q. How to resolve contradictions in biological data (e.g., in vitro vs. in vivo results)?
- Purity verification : Re-analyze samples via HPLC to rule out impurities skewing in vitro results .
- Pharmacokinetic studies : Assess bioavailability (e.g., plasma half-life in rodent models) to explain poor in vivo efficacy despite strong in vitro activity .
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) across labs .
Q. What advanced analytical methods address structural ambiguity in derivatives?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex analogs (e.g., diastereomers) .
- X-ray crystallography : Confirms absolute configuration of chiral centers in derivatives .
- LC-MS/MS : Detects degradation products during stability studies under varying pH/temperature .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
